molecular formula C11H4BrCl2F3N2 B6592112 2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine CAS No. 1820707-73-0

2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592112
CAS No.: 1820707-73-0
M. Wt: 371.96 g/mol
InChI Key: DDOQVUQNSYIQMU-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound’s trifluoromethyl group can also influence its lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyrimidine
  • 6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Uniqueness

2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications

Properties

IUPAC Name

2-bromo-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)6-2-1-5(13)3-7(6)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQVUQNSYIQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173186
Record name Pyrimidine, 2-bromo-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-73-0
Record name Pyrimidine, 2-bromo-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-bromo-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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